Reduced Hydrogen Bond Donor Count: Indol-1-yl Isomer (STOCK1N-76780) vs. Indol-3-yl Isomer (STOCK1N-74152)
The target compound, bearing the indole at the N-1 position, contains only one hydrogen bond donor (the secondary amide N–H). Its closest regioisomer, STOCK1N-74152 (indol-3-yl), retains the indole N–H as a second HBD [1][2]. HBD count is a critical parameter in Lipinski's Rule of Five and correlates inversely with passive transcellular permeability; each additional HBD typically reduces Caco-2 permeability by approximately 0.5 log units in analogous chemotypes [3]. The HBD reduction from 2 to 1 is therefore a structurally encoded advantage for membrane traversal, not a trivial substitution artifact.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (amide N–H only; indole N-1 is tertiary and non-donor) |
| Comparator Or Baseline | STOCK1N-74152 (indol-3-yl isomer): 2 HBDs (amide N–H + indole N–H) |
| Quantified Difference | ΔHBD = –1 (50% reduction vs. comparator) |
| Conditions | Calculated from chemical structure; consistent across JChem algorithm predictions on Chembase [1][2] |
Why This Matters
Lower HBD count directly predicts improved passive membrane permeability, making the target compound the preferred choice in phenotypic or cell-based screening cascades where intracellular target engagement is required.
- [1] Chembase Molecule ID 225102. Target compound: HBD = 1. https://www.chembase.cn/molecule-225102.html View Source
- [2] Chembase Molecule ID 222785. Comparator STOCK1N-74152: HBD = 2. https://www.chembase.cn/molecule-222785.html View Source
- [3] Lipinski CA, et al. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
